molecular formula C13H15N3O2S B2424715 N-[(1-hydroxycyclopentyl)methyl]-2,1,3-benzothiadiazole-5-carboxamide CAS No. 1219844-93-5

N-[(1-hydroxycyclopentyl)methyl]-2,1,3-benzothiadiazole-5-carboxamide

Cat. No.: B2424715
CAS No.: 1219844-93-5
M. Wt: 277.34
InChI Key: UIBPTMLOAMUSOI-UHFFFAOYSA-N
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Description

N-[(1-hydroxycyclopentyl)methyl]-2,1,3-benzothiadiazole-5-carboxamide is a compound with a molecular formula of C13H15N3O2S and a molecular weight of 277.34 g/mol.

Preparation Methods

The synthesis of N-[(1-hydroxycyclopentyl)methyl]-2,1,3-benzothiadiazole-5-carboxamide involves several steps. One common synthetic route includes the reaction of benzo[c][1,2,5]thiadiazole-5-carboxylic acid with 1-hydroxycyclopentylmethylamine under specific reaction conditions . The reaction typically requires a base such as triethylamine and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-[(1-hydroxycyclopentyl)methyl]-2,1,3-benzothiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the benzo[c][1,2,5]thiadiazole ring.

Scientific Research Applications

N-[(1-hydroxycyclopentyl)methyl]-2,1,3-benzothiadiazole-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: It is being investigated for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.

    Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Comparison with Similar Compounds

N-[(1-hydroxycyclopentyl)methyl]-2,1,3-benzothiadiazole-5-carboxamide can be compared with other similar compounds, such as:

    Benzo[c][1,2,5]oxadiazoles: These compounds have similar structures but contain an oxygen atom instead of sulfur.

    Benzo[c][1,2,5]thiadiazole derivatives: Other derivatives of benzo[c][1,2,5]thiadiazole may have different substituents, leading to variations in their chemical and biological properties.

Properties

IUPAC Name

N-[(1-hydroxycyclopentyl)methyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S/c17-12(14-8-13(18)5-1-2-6-13)9-3-4-10-11(7-9)16-19-15-10/h3-4,7,18H,1-2,5-6,8H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIBPTMLOAMUSOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)C2=CC3=NSN=C3C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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